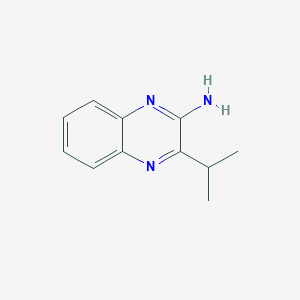
3-(Propan-2-yl)quinoxalin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Propan-2-yl)quinoxalin-2-amine is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological properties. The compound’s structure consists of a quinoxaline core with a propan-2-yl group attached to the third position and an amine group at the second position. This unique arrangement imparts specific chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoroacetic acid (TFA) as a catalyst in the condensation reaction . The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol or acetic acid, under an inert atmosphere.
Industrial Production Methods: Industrial production of 3-(Propan-2-yl)quinoxalin-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Propan-2-yl)quinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinoxaline-2,3-dione, dihydroquinoxaline, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(Propan-2-yl)quinoxalin-2-amine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(Propan-2-yl)quinoxalin-2-amine involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparación Con Compuestos Similares
Quinoxaline: The parent compound with a similar core structure but without the propan-2-yl and amine groups.
2,3-Dimethylquinoxaline: A derivative with methyl groups at the second and third positions.
3-(Methylthio)quinoxalin-2-amine: A compound with a methylthio group instead of the propan-2-yl group.
Uniqueness: 3-(Propan-2-yl)quinoxalin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Propiedades
Número CAS |
33870-76-7 |
|---|---|
Fórmula molecular |
C11H13N3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
3-propan-2-ylquinoxalin-2-amine |
InChI |
InChI=1S/C11H13N3/c1-7(2)10-11(12)14-9-6-4-3-5-8(9)13-10/h3-7H,1-2H3,(H2,12,14) |
Clave InChI |
IRSRPTQGLZTLGL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC2=CC=CC=C2N=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















